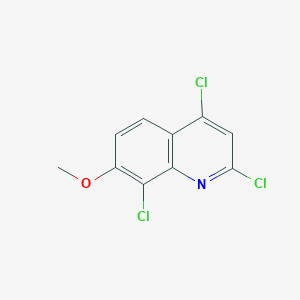
2,4,8-Trichloro-7-methoxyquinoline
Cat. No. B1351084
Key on ui cas rn:
893620-26-3
M. Wt: 262.5 g/mol
InChI Key: FYRUHYCICHPKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08377962B2
Procedure details


2,4-Dichloro-8-methyl-7-methoxyquinoline 220b was synthesized from 2-methyl-3-methoxyaniline hydrochloride 215b and malonic acid as a white powder in 43% yield, following the procedure as described for compound 220d. 1H NMR (CDCl3, 376 MHz) δ (ppm) 2.62 (s, 3H), 4.03 (s, 3H), 7.34 (s, 1H), 7.37 (d, J=9.02 Hz, 1H), 8.05 (d, J=9.02 Hz, 1H).



Yield
43%
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].C(O)(=O)CC(O)=O.[Cl:19][C:20]1[CH:29]=[C:28]([Cl:30])C2C(=C(Cl)C(OC)=CC=2)N=1>>[Cl:19][C:20]1[CH:29]=[C:28]([Cl:30])[C:6]2[C:4](=[C:3]([CH3:2])[C:9]([O:10][CH3:11])=[CH:8][CH:7]=2)[N:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC1=C(N)C=CC=C1OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=C(C(=CC=C2C(=C1)Cl)OC)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=C(C(=CC=C2C(=C1)Cl)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
